1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea
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Description
1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anti-acetylcholinesterase Activity
Research has highlighted the development of flexible urea derivatives, such as 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, which have been synthesized and evaluated for antiacetylcholinesterase activity. These compounds, with their conformational flexibility and optimal chain length, show high inhibitory activities, indicating potential use in the treatment of diseases like Alzheimer's where acetylcholinesterase inhibitors are beneficial (Vidaluc et al., 1995).
Plant Growth Regulation
Certain urea derivatives have demonstrated effectiveness as plant growth regulators. Novel compounds synthesized from the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole showed promising results in preliminary biological activity tests, suggesting their potential application in agriculture to enhance plant growth and productivity (Song Xin-jian et al., 2006).
Urotensin-II Receptor Agonism
A functional cell-based screen identified a nonpeptidic agonist of the urotensin-II receptor, suggesting a novel approach for pharmacological research. Such agonists can be used as research tools and potentially as drug leads for diseases where the urotensin-II pathway plays a critical role (Croston et al., 2002).
Nanotechnology Applications
Urea and thiourea derivatives have been incorporated into self-assembled structures as micro and nano fibers and discs. These findings open up new avenues for using these compounds in nanotechnology and materials science, particularly in the development of novel nanomaterials and nanodevices (Rostami & Zare, 2011).
Allosteric Antagonism in CB1 Receptor Modulation
Research into the effects of specific urea derivatives on CB1 receptor modulation in the cerebellum has contributed to our understanding of cannabinoid receptor pharmacology. These studies offer insights into the development of therapeutic alternatives to orthosteric CB1 antagonists/inverse agonists for treating central nervous system diseases (Wang et al., 2011).
Anticonvulsant Activity
Compounds with urea structures have shown anticonvulsant activity by affecting bioelectric activity and ion content in brain structures. Such findings indicate their potential use in developing treatments for epilepsy and other seizure disorders (Vengerovskii et al., 2014).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S2/c19-14-5-3-6-15(13-14)21-18(23)20-10-9-16-7-1-2-11-22(16)27(24,25)17-8-4-12-26-17/h3-6,8,12-13,16H,1-2,7,9-11H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFXQQPYMWRPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.